Tert-butyl 3,3-difluorocyclobutanecarboxylate
Overview
Description
Tert-butyl 3,3-difluorocyclobutanecarboxylate is a chemical compound with the molecular formula C9H14F2O2. It is characterized by a cyclobutane ring substituted with two fluorine atoms and a tert-butyl ester group. This compound is of interest in various fields of research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,3-difluorocyclobutanecarboxylate typically involves the reaction of 3,3-difluorocyclobutane-1-carboxylic acid with tert-butanol in the presence of a catalyst such as DMAP (4-dimethylaminopyridine) and a dehydrating agent like DCC (dicyclohexylcarbodiimide). The reaction is usually carried out in an inert atmosphere at low temperatures to prevent side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,3-difluorocyclobutanecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the cyclobutane ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF (dimethylformamide) are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), can facilitate the hydrolysis of the ester group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products
The major products formed from these reactions include substituted cyclobutane derivatives, carboxylic acids, and reduced cyclobutane compounds.
Scientific Research Applications
Tert-butyl 3,3-difluorocyclobutanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, especially those requiring fluorinated motifs for enhanced metabolic stability.
Industry: It finds applications in the development of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism by which tert-butyl 3,3-difluorocyclobutanecarboxylate exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The cyclobutane ring provides a rigid framework that can influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluorocyclobutanecarboxylic acid: Lacks the tert-butyl ester group, making it more reactive in certain conditions.
Ethyl 3,3-difluorocyclobutanecarboxylate: Similar structure but with an ethyl ester group instead of a tert-butyl group.
Methyl 3,3-difluorocyclobutanecarboxylate: Contains a methyl ester group, which can influence its solubility and reactivity.
Uniqueness
Tert-butyl 3,3-difluorocyclobutanecarboxylate is unique due to the presence of the bulky tert-butyl ester group, which can provide steric hindrance and influence the compound’s reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules where controlled reactivity is desired.
Properties
IUPAC Name |
tert-butyl 3,3-difluorocyclobutane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O2/c1-8(2,3)13-7(12)6-4-9(10,11)5-6/h6H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPULKRYCWPXKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C1)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201164736 | |
Record name | Cyclobutanecarboxylic acid, 3,3-difluoro-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201164736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355070-36-8 | |
Record name | Cyclobutanecarboxylic acid, 3,3-difluoro-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355070-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclobutanecarboxylic acid, 3,3-difluoro-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201164736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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